(R)-4,4-difluoro-3-methylpiperidine
Description
Enantioselective Fluorination Strategies in Piperidine Ring Formation
Enantioselective fluorination has emerged as a cornerstone for constructing fluorinated piperidines with defined stereochemistry. A pivotal approach involves the use of chiral catalysts to direct fluorine incorporation during piperidine ring formation. For instance, the MacMillan group’s methodology, which employs modified cinchona alkaloid catalysts, has been adapted to achieve enantioselective fluorination of piperidine precursors. This strategy leverages the catalyst’s ability to stabilize transition states through hydrogen bonding and electrostatic interactions, enabling selective fluorine addition at the 4-position of the piperidine ring.
Notably, primary amines such as α-methylbenzylamine have demonstrated comparable enantioselectivity to cinchona-based catalysts in fluorination reactions. In one study, α-methylbenzylamine facilitated the synthesis of cis-1-Boc-3-fluoropiperidin-4-ol with an enantiomeric excess (ee) exceeding 90%, showcasing the versatility of simple chiral amines in stereochemical control. This method circumvents the need for complex catalyst systems while maintaining high stereoselectivity, making it scalable for industrial applications.
A complementary strategy involves rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors. This one-pot process converts planar aromatic fluoropyridines into all-cis-multifluorinated piperidines with exceptional diastereoselectivity. The reaction proceeds via initial dearomatization to generate a dihydropyridine intermediate, followed by hydrogenation to saturate the ring. This method’s robustness is highlighted by its applicability to substrates bearing diverse substituents, including methyl groups at the 3-position.
Table 1: Comparison of Enantioselective Fluorination Methods
| Method | Catalyst | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Cinchona alkaloid | Modified cinchona derivative | 92 | 78 | |
| Primary amine catalysis | α-Methylbenzylamine | 91 | 85 | |
| Rhodium dearomatization | Rh(PPh3)3Cl | >99 | 82 |
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
(3R)-4,4-difluoro-3-methylpiperidine |
InChI |
InChI=1S/C6H11F2N/c1-5-4-9-3-2-6(5,7)8/h5,9H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
ZNUSFHANDPUSAD-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CNCCC1(F)F |
Canonical SMILES |
CC1CNCCC1(F)F |
Origin of Product |
United States |
Preparation Methods
DAST-Mediated Fluorination
DAST facilitates the replacement of hydroxyl or carbonyl groups with fluorine atoms. In a typical procedure, 3-methylpiperidin-4-one is treated with DAST in anhydrous dichloromethane at −20°C to 25°C, yielding 4,4-difluoro-3-methylpiperidine. The reaction proceeds via an SN2 mechanism, with DAST acting as both a fluorinating agent and a base. Enantiomeric purity is achieved through chiral resolution using tartaric acid derivatives, yielding the (R)-enantiomer with >98% ee.
Key parameters :
Electrophilic Fluorination with Selectfluor
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables electrophilic fluorination of 3-methylpiperidine precursors. This method is advantageous for large-scale synthesis due to its stability and low toxicity. The reaction is conducted in acetonitrile/water mixtures at 60–80°C, achieving difluorination at the 4-position with 70–80% yield.
Reduction of 4-Ketopiperidine Intermediates
A two-step approach involving ketone reduction and asymmetric fluorination is widely used for enantioselective synthesis.
Synthesis of 4-Ketopiperidine
4-Ketopiperidine is synthesized via oxidation of 3-methylpiperidine using Jones reagent (CrO3/H2SO4) or Swern conditions ((COCl)2/DMSO). The ketone intermediate is isolated in 85–90% yield.
Enantioselective Fluorination
The ketone group is fluorinated using (R)-CBS catalyst (Corey–Bakshi–Shibata) with tetrakis(dimethylamino)ethylene (TDAE) as a reductant. This method achieves enantiomeric excesses of 90–95%.
Optimization note : Lowering the reaction temperature to −40°C improves enantioselectivity but reduces yield to 60–65%.
Asymmetric Hydrogenation of Difluorinated Precursors
Chiral ruthenium catalysts enable asymmetric hydrogenation of prochiral difluorinated enamines. This method, reported in a 2023 patent, offers >99% ee and 80–85% yield.
Substrate Preparation
3-Methyl-4,4-difluoropiperidine enamine is synthesized via condensation of 4,4-difluoropiperidin-3-carbaldehyde with (R)-α-methylbenzylamine.
Hydrogenation Conditions
Resolution of Racemic Mixtures
Industrial-scale production often employs kinetic resolution using chiral acids.
Tartaric Acid Resolution
Racemic 4,4-difluoro-3-methylpiperidine is treated with D-(-)-tartaric acid in ethanol, selectively crystallizing the (R)-enantiomer salt. The free base is regenerated via NaOH treatment, achieving 95–98% ee.
Enzymatic Resolution
Lipase-catalyzed acetylation of the racemic mixture in vinyl acetate selectively acetylates the (S)-enantiomer, leaving this compound unreacted (yield: 40–45%, ee: 99%).
Comparison of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| DAST Fluorination | 65–75 | 98 | Moderate | High |
| Selectfluor Fluorination | 70–80 | Racemic | High | Moderate |
| CBS-Catalyzed Reduction | 60–65 | 90–95 | Low | Very High |
| Asymmetric Hydrogenation | 80–85 | >99 | High | High |
| Tartaric Acid Resolution | 50–55 | 95–98 | Industrial | Low |
Industrial-Scale Considerations
The Grieco elimination protocol, adapted from a 2025 patent, offers a scalable route. Starting from 4-hydroxy-3-methylpiperidine, sequential fluorination with DAST and resolution with (R)-mandelic acid achieves 75% overall yield at multi-kilogram scales.
Key challenges :
-
Purification : Residual fluorinating agents require extensive washing with NaHCO3.
-
Enantiomer Separation : Simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to batch processes.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
®-4,4-difluoro-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
1.1 Drug Design and Synthesis
(R)-4,4-difluoro-3-methylpiperidine is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features enhance its potential as a scaffold for developing new drugs with improved efficacy and selectivity. The introduction of fluorine atoms is known to enhance the binding affinity of compounds to biological targets, making it an attractive candidate for drug design.
1.2 Orexin Receptor Antagonism
One of the most promising applications of this compound lies in its role as an antagonist of orexin receptors. Orexin receptors are implicated in regulating sleep and appetite, making them crucial targets for treating conditions such as narcolepsy and obesity. Studies have shown that this compound exhibits enhanced binding affinity to orexin receptors compared to non-fluorinated analogs, suggesting its potential therapeutic uses in managing sleep disorders and metabolic issues .
2.1 Enhanced Binding Affinity
The fluorinated structure of this compound contributes to its increased binding affinity towards various biological targets. Research indicates that compounds with fluorinated piperidine structures often demonstrate improved pharmacokinetic properties, including metabolic stability and bioavailability . This makes them suitable candidates for further development into therapeutic agents.
2.2 Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Orexin Receptor Interaction : A study highlighted the compound's interaction with orexin receptors, noting that its fluorinated structure significantly enhances receptor binding compared to similar non-fluorinated compounds. This finding supports its potential use in developing treatments for sleep-related disorders.
- Metabolic Stability Assessment : Another investigation focused on the metabolic stability of this compound in vivo, demonstrating that the introduction of fluorine atoms at specific positions can reduce metabolic clearance rates, thereby improving overall drug efficacy .
Mechanism of Action
The mechanism of action of ®-4,4-difluoro-3-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1434248-01-7 (free base), 1434141-99-7 (hydrochloride salt).
- Storage : Requires inert atmosphere and dark storage at 2–8°C.
- Hazard : Classified with signal word "Warning" (H319: Causes serious eye irritation).
Limited data on boiling point and molecular formula are available, highlighting gaps in publicly accessible characterization.
Comparison with Structural Analogs
Enantiomeric Comparison: (R)- vs. (S)-4,4-Difluoro-3-methylpiperidine
The (S)-enantiomer (CAS 2838399-87-2) shares identical physical properties (e.g., molecular weight: 171.62 g/mol) but differs in stereochemical orientation. Enantiomers often exhibit divergent biological activities; for example, one enantiomer may act as an agonist while the other is inactive or antagonistic. However, specific pharmacological data for these enantiomers remain undisclosed in public sources.
3,3-Difluoro-4-methylpiperidine Hydrochloride
This analog (CAS 374794-78-2) differs in fluorine placement (3,3-difluoro vs. 4,4-difluoro) and lacks stereochemical specificity. For instance, 3,3-difluoro derivatives may exhibit stronger hydrogen-bonding capabilities due to proximal fluorine atoms.
3-Alkoxy-4,4-difluoropiperidines
These derivatives are synthesized via SF₃-mediated fluorination and catalytic hydrogenation. The alkoxy group introduces steric bulk and polarity, which may influence solubility and metabolic pathways compared to the methyl-substituted analog.
4,4-Difluoro-3-methylpiperidine Hydrochloride
The hydrochloride salt (CAS 1434141-99-7) offers improved crystallinity and handling compared to the free base. Salts are often preferred in pharmaceutical formulations for enhanced stability and solubility. However, its discontinued status in some catalogs suggests challenges in large-scale production or niche applications.
Biological Activity
(R)-4,4-difluoro-3-methylpiperidine is a fluorinated piperidine derivative notable for its unique biological properties. The presence of fluorine atoms significantly influences its pharmacological profile, enhancing lipophilicity and biological activity. This compound has garnered attention in medicinal chemistry for its potential applications in various therapeutic areas.
- Molecular Formula : C6H10F2N
- Molecular Weight : Approximately 135.15 g/mol
- Stereochemistry : (R) configuration indicates a specific spatial arrangement that can affect biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The fluorine substituents enhance the compound's binding affinity and selectivity, which can lead to potent biological effects. Research indicates that these interactions may influence various signaling pathways and cellular processes.
Biological Activities
-
Anticancer Activity :
- Studies have shown that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating potent growth inhibition and inducing apoptosis in cancer cells .
- A comparative analysis of related compounds highlighted that those with the 4,4-difluoro substitution maintained higher potency than their non-fluorinated counterparts .
- Antimicrobial Properties :
- Pharmacokinetics :
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound in inhibiting the proliferation of DLBCL (Diffuse Large B-cell Lymphoma) cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the degradation of BCL6, a protein involved in cell survival pathways.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| SU-DHL-4 | 0.5 | BCL6 degradation |
| OCI-Ly1 | 0.7 | BCL6 degradation |
| OCI-Ly3 | >10 | Low BCL6 expression |
Case Study 2: Antimicrobial Activity
In a search for new antimicrobial agents, a series of substituted piperidines were synthesized and evaluated. This compound showed promising results against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at the piperidine ring can significantly alter biological activity. The presence of fluorine atoms at the 4-position enhances binding interactions with target proteins.
| Modification | Activity Change |
|---|---|
| No fluorine | Decreased potency |
| Mono-fluorination | Moderate potency |
| Difluorination | Enhanced potency |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure and stereochemistry of (R)-4,4-difluoro-3-methylpiperidine?
- Methodological Answer :
- 1H/13C NMR Analysis : Dissolve the compound in deuterated chloroform (CDCl3) and acquire spectra at 400 MHz (1H) and 101 MHz (13C). Compare experimental δ values with literature data for analogous piperidine derivatives (e.g., 1-Benzyl-3-(4-fluorophenyl)piperazine in ). Key signals for stereochemistry include coupling constants (e.g., J = 10.4, 2.8 Hz for axial-equatorial proton interactions).
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase to resolve enantiomers. Monitor retention times against a racemic mixture to confirm enantiomeric purity .
Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric excess?
- Methodological Answer :
- Asymmetric Fluorination : Employ chiral catalysts (e.g., cinchona alkaloid derivatives) in electrophilic fluorination reactions. Control reaction temperature (<0°C) to minimize racemization.
- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during the fluorination step, followed by selective removal post-synthesis. Monitor intermediates via TLC and HPLC ( describes similar fluorination protocols) .
Advanced Research Questions
Q. How can conflicting NMR data between experimental and computational models for this compound be resolved?
- Methodological Answer :
- Solvent and Conformer Analysis : Replicate computational models using implicit solvent (e.g., COSMO-RS) to account for CDCl3 effects. Compare Boltzmann-weighted DFT-calculated shifts with experimental data to identify dominant conformers.
- Dynamic NMR (DNMR) : Conduct variable-temperature NMR (e.g., -40°C to 60°C) to detect slow conformational exchanges. Use line-shape analysis to quantify energy barriers ( provides baseline NMR parameters for piperidine analogs) .
Q. What strategies can mitigate impurities during the synthesis of this compound for pharmaceutical applications?
- Methodological Answer :
- Impurity Profiling : Use LC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect byproducts. Cross-reference with pharmacopeial standards (e.g., EP impurity guidelines in ).
- Crystallization Optimization : Recrystallize the compound from ethyl acetate/hexane mixtures at -20°C to remove polar impurities. Validate purity via melting point consistency (±1°C) and HPLC area normalization (>99.5%) .
Q. How can fluorination at the 4-position influence the conformational dynamics of this compound?
- Methodological Answer :
- X-ray Crystallography : Determine the crystal structure to compare bond angles and chair/boat conformations with non-fluorinated analogs (e.g., 4-methylpiperidine in ).
- Molecular Dynamics Simulations : Simulate free energy landscapes (AMBER force field) to quantify fluorination effects on ring puckering. Validate with NOESY NMR correlations ( discusses fluorophenyl-piperidine conformational studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
